5-羟基地氯雷他定

描述

5-Hydroxy Desloratadine is a metabolite of Desloratadine . Desloratadine is an antihistamine used to treat the symptoms of allergies, such as sneezing, watery eyes, itching, and runny nose . It is also used to treat skin hives and itching in people with chronic skin reactions .

Synthesis Analysis

Desloratadine is the active descarboethoxy metabolite of loratadine . A micellar liquid chromatographic method has been developed for the simultaneous determination of loratadine and desloratadine .Molecular Structure Analysis

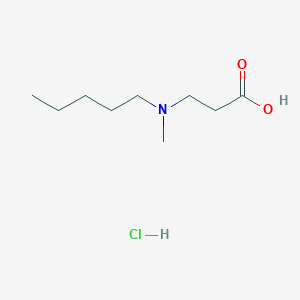

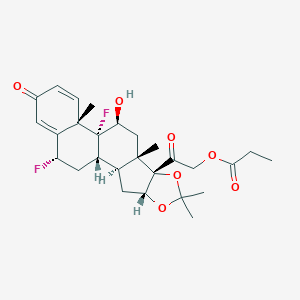

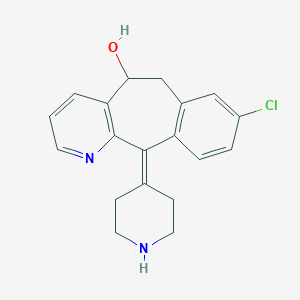

The molecular formula of 5-Hydroxy Desloratadine is C19H19ClN2O . It is the hydroxylated metabolite of Desloratadine .科学研究应用

代谢和药代动力学

- 人源化肝脏模型:一项对移植了人肝细胞的嵌合 TK-NOG 小鼠的研究发现,这些小鼠可以复制地氯雷他定的特定于人体的代谢特征,包括形成 3-羟基地氯雷他定及其 O-葡萄糖醛酸苷等代谢物,类似于人体代谢 (Uehara 等人,2020 年)。

- 肝功能不全中的药代动力学:关于肝功能不全对地氯雷他定代谢影响的研究发现,中度肝功能不全的受试者对地氯雷他定及其代谢物的暴露增加更多,包括 3-羟基地氯雷他定 (Gupta、Kantesaria 和 Wang,2007 年)。

代谢途径和酶相互作用

- 代谢和酶抑制:一项研究表明,地氯雷他定是对 UGT2B10 的相对选择性抑制剂,UGT2B10 是一种参与其代谢为 3-羟基地氯雷他定的酶。该研究还探讨了地氯雷他定对细胞色素 P450 和 UDP-葡萄糖醛酸转移酶的影响 (Kazmi、Yerino、Barbara 和 Parkinson,2015 年)。

生物等效性和药代动力学

- 生物等效性研究:研究了地氯雷他定和倍他米松的固定剂量组合的药代动力学,在健康志愿者中显示出生物等效性,以评估其在治疗严重过敏性疾病中的潜力 (Bustami 等人,2016 年)。

药理遗传学

- 表型多态性:对地氯雷他定代谢不良者药代动力学和安全性的研究表明,代谢能力的变异性并未显着改变药物的安全特征 (Prenner 等人,2006 年)。

分析方法

- LC/MS/MS 分析:一项研究开发了一种液相色谱串联质谱法,用于测定人血浆中地氯雷他定及其代谢物 3-羟基地氯雷他定的浓度,有助于药代动力学研究 (Xu 等人,2007 年)。

作用机制

Target of Action

5-Hydroxy Desloratadine, like its parent compound Desloratadine, is a second-generation antihistamine . Its primary targets are H1 receptors , which are found in various tissues in the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .

Mode of Action

5-Hydroxy Desloratadine competes with free histamine for binding at H1-receptors . By blocking these receptors, it prevents the activation of cells by histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .

Biochemical Pathways

5-Hydroxy Desloratadine affects the histamine biochemical pathway. Histamine, when bound to H1 receptors, can cause allergic reactions and inflammation . By blocking the H1 receptors, 5-Hydroxy Desloratadine inhibits this pathway, reducing the symptoms of allergic reactions .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxy Desloratadine involves its distribution in various tissues. It has been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The concentrations of 5-Hydroxy Desloratadine in the spleen were much higher than in the thymus , suggesting a preference for certain immune-regulatory tissues .

Result of Action

The molecular and cellular effects of 5-Hydroxy Desloratadine’s action primarily involve the reduction of allergic symptoms. By blocking the H1 receptors, it prevents the activation of cells by histamine, reducing inflammation and other symptoms of allergic reactions .

Action Environment

The action of 5-Hydroxy Desloratadine can be influenced by various environmental factors. For instance, its distribution in the body can be affected by the physiological state of the individual. As mentioned, it tends to distribute to specific immune-regulatory tissues

安全和危害

属性

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCSUGDLKORNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562429 | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Desloratadine | |

CAS RN |

117811-12-8 | |

| Record name | 5-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Hydroxy Desloratadine in Loratadine metabolism?

A: 5-Hydroxy Desloratadine is a major fecal metabolite of Loratadine, a commonly used antihistamine. The provided research indicates that across different species (mice, rats, and monkeys) and regardless of sex, 5-Hydroxy Desloratadine was the most abundant metabolite found in fecal matter. This suggests that the formation of 5-Hydroxy Desloratadine is a significant metabolic pathway for the elimination of Loratadine from the body [].

Q2: Does the research article provide information on the pharmacological activity of 5-Hydroxy Desloratadine?

A: No, the research article primarily focuses on the metabolic pathways and excretion profile of Loratadine []. It characterizes 5-Hydroxy Desloratadine as a major fecal metabolite but doesn't delve into its potential pharmacological activity or lack thereof. Further research is needed to understand if this metabolite possesses any antihistaminic or other biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。